molecular formula C7H4ClNO3S B14806172 7-Chlorobenzo[e][1,2,3]oxathiazine 2,2-dioxide

7-Chlorobenzo[e][1,2,3]oxathiazine 2,2-dioxide

Cat. No.: B14806172
M. Wt: 217.63 g/mol
InChI Key: GFIXDJJMFOGCJE-UHFFFAOYSA-N
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Description

7-Chlorobenzo[e][1,2,3]oxathiazine 2,2-dioxide is a heterocyclic compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structure, which includes a benzene ring fused with an oxathiazine ring, and a chlorine atom at the 7th position. The presence of the oxathiazine ring imparts unique chemical properties, making it a valuable compound for various applications in scientific research and industry .

Preparation Methods

The synthesis of 7-Chlorobenzo[e][1,2,3]oxathiazine 2,2-dioxide typically involves the cyclization of sulfamate esters. One common method includes the treatment of alcohols with sulfamoyl chloride to obtain sulfamate esters, which are then cyclized to form the oxathiazine ring . The reaction conditions often involve the use of transition metal catalysts such as rhodium or silver to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

7-Chlorobenzo[e][1,2,3]oxathiazine 2,2-dioxide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 7-Chlorobenzo[e][1,2,3]oxathiazine 2,2-dioxide involves its role as an electrophile in various chemical reactions. The oxathiazine ring structure stabilizes the compound, allowing it to participate in nucleophilic addition reactions. The molecular targets and pathways involved depend on the specific application, such as the formation of chiral propargylic sulfamidates in asymmetric catalysis .

Comparison with Similar Compounds

7-Chlorobenzo[e][1,2,3]oxathiazine 2,2-dioxide can be compared with other similar compounds like:

The uniqueness of this compound lies in its chlorine substitution, which enhances its electrophilic nature and expands its utility in various chemical reactions.

Properties

Molecular Formula

C7H4ClNO3S

Molecular Weight

217.63 g/mol

IUPAC Name

7-chloro-1,2λ6,3-benzoxathiazine 2,2-dioxide

InChI

InChI=1S/C7H4ClNO3S/c8-6-2-1-5-4-9-13(10,11)12-7(5)3-6/h1-4H

InChI Key

GFIXDJJMFOGCJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)OS(=O)(=O)N=C2

Origin of Product

United States

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